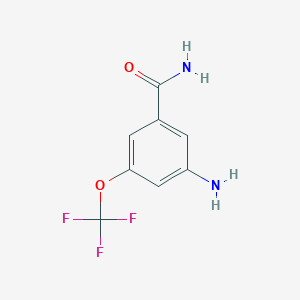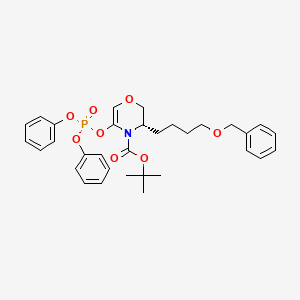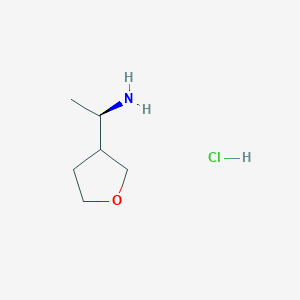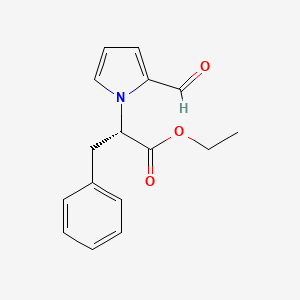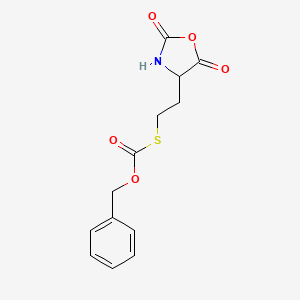
O-BenzylS-(2-(2,5-dioxooxazolidin-4-yl)ethyl)carbonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-BenzylS-(2-(2,5-dioxooxazolidin-4-yl)ethyl)carbonothioate is a complex organic compound characterized by the presence of an oxazolidinone ring and a carbonothioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-BenzylS-(2-(2,5-dioxooxazolidin-4-yl)ethyl)carbonothioate typically involves the reaction of benzyl alcohol with 2-(2,5-dioxooxazolidin-4-yl)ethyl carbonothioate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
O-BenzylS-(2-(2,5-dioxooxazolidin-4-yl)ethyl)carbonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in DCM.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
Aplicaciones Científicas De Investigación
O-BenzylS-(2-(2,5-dioxooxazolidin-4-yl)ethyl)carbonothioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of O-BenzylS-(2-(2,5-dioxooxazolidin-4-yl)ethyl)carbonothioate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbonothioate group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 2-(2,5-dioxooxazolidin-4-yl)acetate
- Benzyl (2,5-dioxo-1,3-oxazolidin-4-yl)acetate
- Benzyl (4-(2,5-dioxooxazolidin-4-yl)butyl)carbamate
Uniqueness
O-BenzylS-(2-(2,5-dioxooxazolidin-4-yl)ethyl)carbonothioate is unique due to the presence of both the oxazolidinone ring and the carbonothioate group, which confer distinct chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H13NO5S |
|---|---|
Peso molecular |
295.31 g/mol |
Nombre IUPAC |
benzyl 2-(2,5-dioxo-1,3-oxazolidin-4-yl)ethylsulfanylformate |
InChI |
InChI=1S/C13H13NO5S/c15-11-10(14-12(16)19-11)6-7-20-13(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,16) |
Clave InChI |
STYSLKSETLHMCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)SCCC2C(=O)OC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


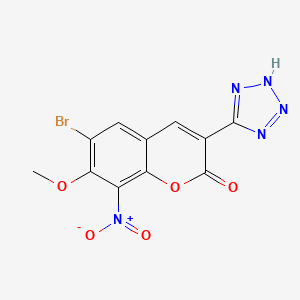
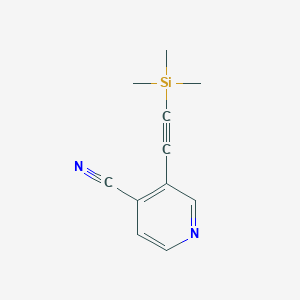

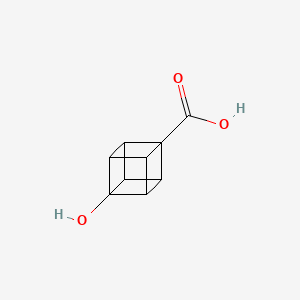

![4-chloro-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13033049.png)
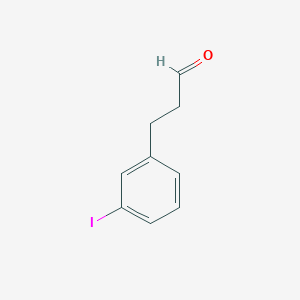
![6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride](/img/structure/B13033069.png)
